molecular formula C11H15NO3S B2904457 2-(4-Methanesulfonylphenyl)morpholine CAS No. 1097797-22-2

2-(4-Methanesulfonylphenyl)morpholine

Cat. No.: B2904457
CAS No.: 1097797-22-2
M. Wt: 241.31
InChI Key: XTWWKBPFMXUQJP-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylphenyl)morpholine is an organic compound with the molecular formula C11H15NO3S. It is a morpholine derivative, characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonylphenyl)morpholine typically involves the reaction of 4-methanesulfonylphenylamine with morpholine. One common method includes the use of a coupling reaction, where the amine group of 4-methanesulfonylphenylamine reacts with the morpholine ring under suitable conditions. This reaction can be catalyzed by transition metals such as palladium, often in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the product and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylphenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction can produce various reduced forms of the original compound .

Scientific Research Applications

2-(4-Methanesulfonylphenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylphenyl)morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s binding affinity to its targets, leading to various biological effects. Detailed studies are required to fully elucidate the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methanesulfonylphenyl)morpholine is unique due to the presence of both the methanesulfonyl group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds .

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWWKBPFMXUQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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